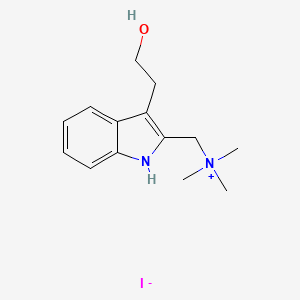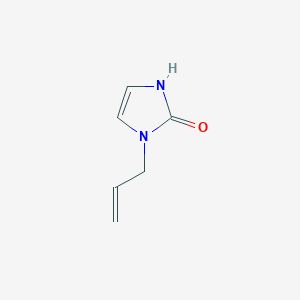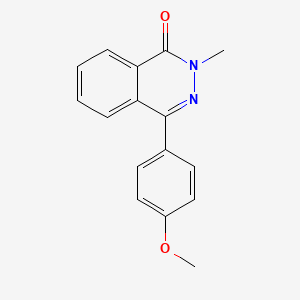
4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired phthalazinone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the production of advanced materials such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as acetylcholinesterase and phosphodiesterases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and apoptosis, thereby exerting its therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-(4-Methoxyphenyl)ethanol: Another compound with a methoxyphenyl group, used in different applications
Uniqueness
4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
134389-95-0 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-18-16(19)14-6-4-3-5-13(14)15(17-18)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Clave InChI |
ZCFVCERYDFTTEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
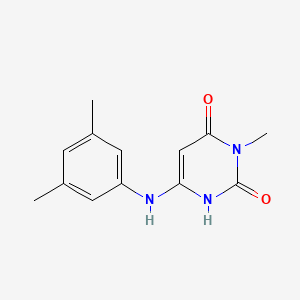
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
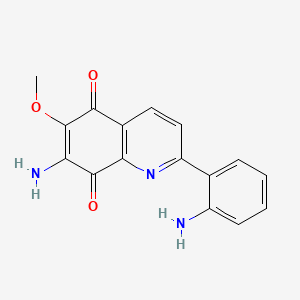
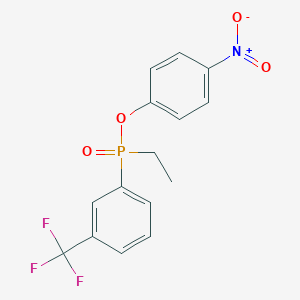
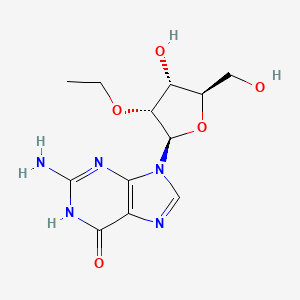

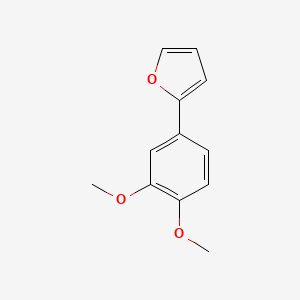
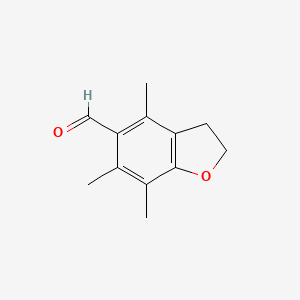
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
